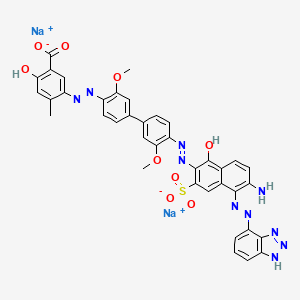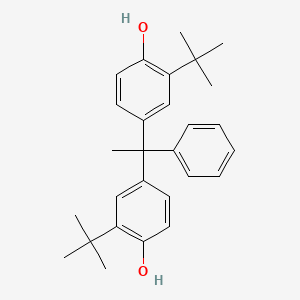
4,4'-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is a synthetic organic compound known for its unique structural properties and applications. It is characterized by the presence of two tert-butylphenol groups attached to a central phenylethane moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) typically involves the reaction of tert-butylphenol with phenylethane derivatives under controlled conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds. These products are often used as intermediates in further chemical synthesis and industrial applications.
科学的研究の応用
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and additives due to its stability and reactivity.
作用機序
The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) involves its interaction with molecular targets and pathways. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Additionally, it can interact with enzymes and receptors, modulating their activity and exerting various biological effects.
類似化合物との比較
Similar Compounds
4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-chlorophenol): Contains chlorine atoms instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-hydroxyphenol): Hydroxyl groups replace the tert-butyl groups.
Uniqueness
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a stabilizer and antioxidant in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
85914-48-3 |
|---|---|
分子式 |
C28H34O2 |
分子量 |
402.6 g/mol |
IUPAC名 |
2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-phenylethyl]phenol |
InChI |
InChI=1S/C28H34O2/c1-26(2,3)22-17-20(13-15-24(22)29)28(7,19-11-9-8-10-12-19)21-14-16-25(30)23(18-21)27(4,5)6/h8-18,29-30H,1-7H3 |
InChIキー |
OCEQSAGTCSHWKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
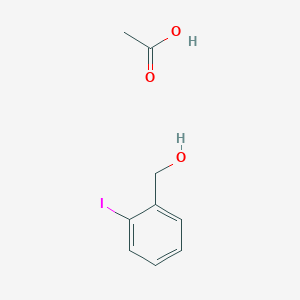
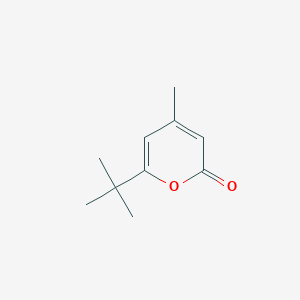
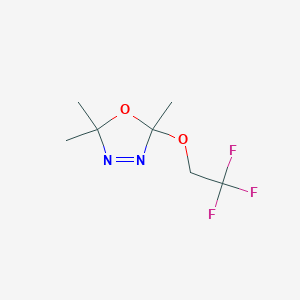
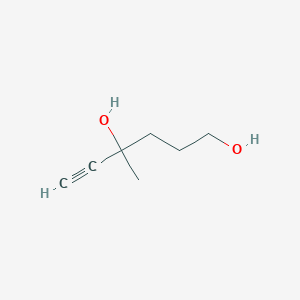

![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

